molecular formula C24H19Cl2N3O3 B4162160 Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride

Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride

Cat. No.: B4162160
M. Wt: 468.3 g/mol
InChI Key: RVSCBQHZQPZEDI-UHFFFAOYSA-N
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Description

Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride is a complex organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinoline and pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.

Properties

IUPAC Name

ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3.ClH/c1-2-31-24(30)15-5-8-18(9-6-15)27-23(29)20-13-22(16-4-3-11-26-14-16)28-21-10-7-17(25)12-19(20)21;/h3-14H,2H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSCBQHZQPZEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Reactant of Route 3
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Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride

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